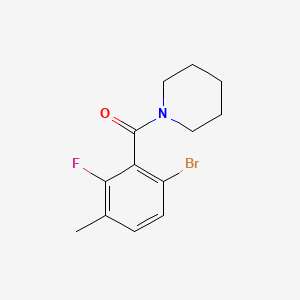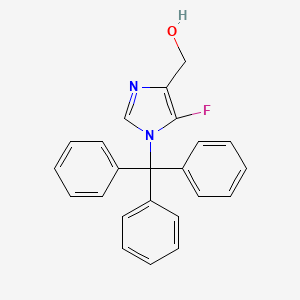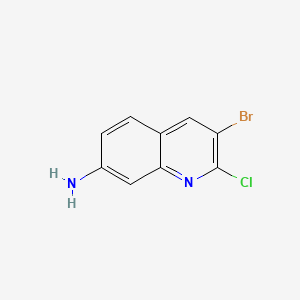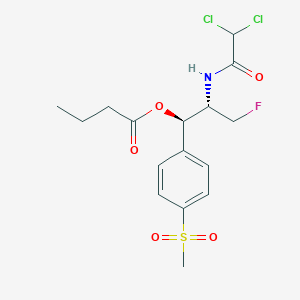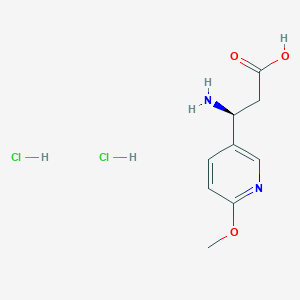
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids. It features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(6-methoxypyridin-3-yl)propanoic acid.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Intermediate: The protected amino acid is then subjected to various reactions, including coupling reactions, to form the desired intermediate.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Methoxypyridin-3-yl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid: Contains a Boc-protected amino group, used as an intermediate in synthesis.
Uniqueness
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C9H14Cl2N2O3 |
|---|---|
Peso molecular |
269.12 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13;;/h2-3,5,7H,4,10H2,1H3,(H,12,13);2*1H/t7-;;/m0../s1 |
Clave InChI |
RCADMWLCRFMXRR-KLXURFKVSA-N |
SMILES isomérico |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl |
SMILES canónico |
COC1=NC=C(C=C1)C(CC(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


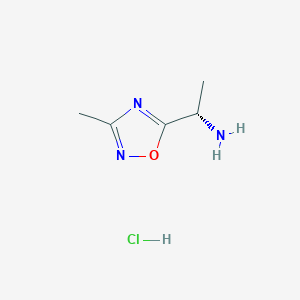
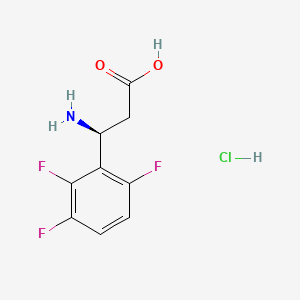
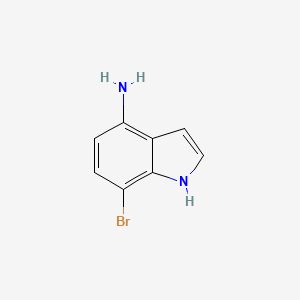
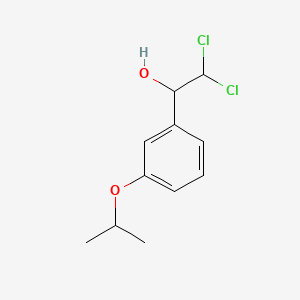
![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
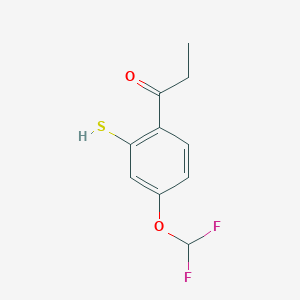
![diazanium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B14041558.png)
